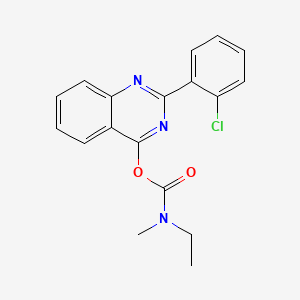

Quinazoline derivative 7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16ClN3O2 |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

[2-(2-chlorophenyl)quinazolin-4-yl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C18H16ClN3O2/c1-3-22(2)18(23)24-17-13-9-5-7-11-15(13)20-16(21-17)12-8-4-6-10-14(12)19/h4-11H,3H2,1-2H3 |

InChI Key |

PBHDUERHMVFHLD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Quinazoline Derivative 7

Overview of Established and Emerging Synthetic Routes to Quinazoline (B50416) Scaffolds

The construction of the quinazoline core can be achieved through a variety of synthetic strategies, ranging from century-old name reactions to contemporary catalytic systems. arabjchem.orgorganic-chemistry.org

Historically, the synthesis of quinazolines has relied on several well-established methods. These conventional routes often involve the cyclization of appropriately substituted benzene (B151609) rings. For instance, the reaction of anthranilic acid with amides or their derivatives forms the basis of many classical syntheses. Another common approach involves the condensation of 2-aminobenzaldehydes or 2-aminoketones with a nitrogen source like ammonia (B1221849) or amines. organic-chemistry.orgmarquette.edu Similarly, 2-aminobenzonitriles can serve as versatile starting materials. organic-chemistry.org These methods, while foundational, sometimes require harsh reaction conditions or multiple steps, which has spurred the development of more advanced protocols.

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for quinazoline synthesis. nih.govtandfonline.com These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. Key strategies include the use of water as a solvent, microwave-assisted reactions, and the application of deep eutectic solvents (DES). openmedicinalchemistryjournal.comtandfonline.com For example, a one-pot, three-component synthesis of quinazoline derivatives has been successfully performed in a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. tandfonline.com Furthermore, metal-free oxidative cyclization using atmospheric oxygen as the oxidant represents a significant advancement in green synthesis. nih.govrsc.org The use of reusable heterogeneous nano-catalysts, such as indium(III) oxide (In2O3) or copper(II) oxide (CuO) nanoparticles, also provides an eco-friendly and efficient alternative to traditional catalysts, allowing for easy separation and recycling.

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like quinazolines in a single step from three or more starting materials. nih.govfrontiersin.org This approach is highly atom-economical and efficient. A notable example is the one-pot reaction of an aldehyde, 2-aminobenzophenone, and ammonium (B1175870) acetate (B1210297) using a magnetic ionic liquid as a recyclable catalyst. frontiersin.org

Transition-metal catalysis has revolutionized quinazoline synthesis, offering high yields and broad substrate scope under milder conditions. mdpi.comfrontiersin.org Catalysts based on palladium, copper, iron, ruthenium, and manganese are frequently employed. mdpi.comarabjchem.orgmarquette.edu These methods often proceed via mechanisms like C-H bond activation, dehydrogenative coupling, and cascade reactions. mdpi.comfrontiersin.org For instance, a ruthenium-catalyzed system enables the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines efficiently, producing no toxic byproducts. marquette.edu Similarly, copper-catalyzed aerobic oxygenation and iron-catalyzed acceptorless dehydrogenative coupling provide atom-economical and environmentally benign pathways to the quinazoline scaffold. arabjchem.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Quinazoline Scaffolds This table is interactive. Users can sort columns to compare different synthetic approaches.

| Methodology | Key Reactants | Catalyst/Conditions | Key Advantages | Citation(s) |

|---|---|---|---|---|

| Conventional | Anthranilic acids, 2-aminobenzaldehydes, 2-aminobenzonitriles | Often requires heat, strong acids/bases | Well-established, readily available starting materials | organic-chemistry.org |

| Green Synthesis | Isatoic anhydride, amines, aldehydes | Water, Deep Eutectic Solvents (DES), Microwave, Nano-catalysts (e.g., nano-In2O3) | Environmentally friendly, reduced waste, use of non-toxic solvents, catalyst reusability | openmedicinalchemistryjournal.comtandfonline.com |

| Multi-Component | Aldehydes, amines, isatoic anhydride, etc. | Often catalytic (e.g., MIL-101(Cr), magnetic ionic liquids) | High atom economy, operational simplicity, rapid assembly of complex structures | frontiersin.orgfrontiersin.orgorgchemres.org |

| Metal-Catalysis | 2-aminoaryl alcohols/ketones, amides, nitriles, benzylamines | Ru, Pd, Cu, Fe, Mn, Co complexes | High yields, broad substrate scope, mild reaction conditions, novel bond formations (C-H activation) | mdpi.comorganic-chemistry.orgmarquette.edufrontiersin.org |

Green Chemistry Approaches and Environmentally Benign Synthesis of Quinazoline Derivatives

Targeted Synthesis of Quinazoline Derivative 7

For this section, we will focus on a specific series of compounds reported in the literature: 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one , for which a synthetic pathway for compounds labeled 7–27 has been detailed. researchgate.net This example illustrates a targeted, multi-step synthesis starting from a substituted anthranilic acid.

The synthesis of the target quinazoline derivative series begins with 4-chloroanthranilic acid. The general pathway involves three key steps:

Formation of the Benzoxazinone (B8607429) Intermediate: The initial step is the reaction of 4-chloroanthranilic acid with benzoyl chloride. This acylation reaction, followed by cyclization (often promoted by a dehydrating agent like acetic anhydride), yields 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate contains the core phenyl and chloro-substituted ring structure required for the final product.

Formation of the 3-Amino-quinazolinone Core: The benzoxazinone intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This step opens the oxazinone ring and subsequently closes it to form the pyrimidinone ring of the quinazoline system. This reaction introduces the crucial amino group at the N-3 position, resulting in 3-amino-7-chloro-2-phenyl-quinazolin-4(3H)-one. To improve reaction efficiency and avoid solvents, this step can be performed as a fusion reaction at high temperatures (e.g., 250 °C). researchgate.net

Schiff Base Formation: The final step is the condensation of the 3-amino-quinazolinone core with a series of substituted aromatic aldehydes. This reaction forms a Schiff base (an imine), linking the substituted benzylidene group to the N-3 position of the quinazoline ring. This step generates the final target compounds, 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one, with the specific derivative (e.g., derivative 7) determined by the choice of the substituted aldehyde.

Optimizing the synthesis of this quinazoline series involves careful control of conditions at each step to maximize yield and purity.

For the formation of the 3-amino-quinazolinone intermediate, a significant optimization was the shift from a solvent-based reaction to a solvent-free fusion method. researchgate.net Refluxing in solvents like ethanol (B145695) or pyridine (B92270) can lead to longer reaction times and purification challenges. The fusion reaction, by heating the solid reactants directly, can drive the reaction to completion more efficiently and simplifies workup, often leading to higher yields of the 3-amino intermediate.

In the final Schiff base formation step, the reaction is typically catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol. The choice of solvent is important to ensure all reactants are soluble. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The yield of the final products is highly dependent on the reactivity of the specific aromatic aldehyde used. Electron-withdrawing or electron-donating groups on the aldehyde can influence the rate of condensation. The purification of the final compounds is generally achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Table 2: Reaction Optimization for Key Intermediate Synthesis This interactive table outlines the optimization from a conventional to an improved method for a key synthetic step.

| Parameter | Conventional Method | Optimized Fusion Method | Advantage of Optimization | Citation(s) |

|---|---|---|---|---|

| Reaction Type | Ring transformation | Ring transformation | ||

| Reactants | 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one, Hydrazine Hydrate | 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one, Hydrazine Hydrate | ||

| Solvent | Pyridine or Ethanol | None (Solvent-free) | Reduced environmental impact, easier workup | researchgate.net |

| Temperature | Reflux temperature of solvent | ~250 °C | Higher energy input but potentially faster reaction | researchgate.net |

| Reported Outcome | Standard yields, requires solvent removal | Improved yield, avoids toxic solvents | Higher efficiency and greener process | researchgate.net |

Detailed Description of Synthetic Pathways Leading to this compound

Structural Modification and Analog Generation Based on this compound

The quinazoline ring system is recognized as a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. wisdomlib.orgmdpi.com The versatility of the quinazoline framework allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profile of its derivatives. wisdomlib.org A specific compound, designated as this compound, often serves as a crucial starting point or benchmark in the development of new therapeutic agents through systematic structural alteration and analog generation. The study of its structure-activity relationships (SAR) is fundamental to creating optimized derivatives with enhanced potency and reduced side effects. encyclopedia.pubmdpi.com

Rational Design Principles for Derivatization of the this compound Core

Rational drug design involves the strategic modification of a lead compound to enhance its interaction with a biological target. For the quinazoline core, this process is guided by established structure-activity relationships and computational modeling to predict how changes will affect biological activity. encyclopedia.pubnih.gov The primary goals are to improve efficacy, selectivity, and pharmacokinetic properties. wisdomlib.orgbohrium.com

Research has shown that substitutions at various positions of the quinazoline nucleus, particularly at positions C2, C4, C6, and C7, are critical in defining the compound's biological function. mdpi.comnih.gov For instance, a series of quinazoline derivatives underwent structural modification at the 6- and 7-positions, leading to the identification of potent multi-kinase inhibitors. mdpi.com One derivative, identified as compound 7 in a study, is a 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one that proved to be a potent inhibitor of MCF-7 and HepG2 cancer cell lines. mdpi.com

Key principles in the derivatization of the quinazoline core include:

Target-Oriented Modification: Modifications are often aimed at specific biological targets, such as protein kinases, which are crucial in cancer signaling pathways. mdpi.com The C4-anilino quinazoline scaffold is a well-known pharmacophore for targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). mdpi.com

Enhancing Binding Interactions: The introduction of specific functional groups can create or enhance binding interactions with the target protein. For example, substitutions at the 6- and 7-positions of the quinazoline ring can provide additional contact points within the receptor's active site. mdpi.com

Modulating Physicochemical Properties: Altering substituents can modify properties like solubility and cell permeability. Increasing lipophilicity at the C-2 position by replacing a methyl group with a butyl group was shown to yield a more active analgesic compound in one study. encyclopedia.pub

Computational Modeling: Molecular docking studies are frequently employed to understand the binding modes of quinazoline derivatives. These computational tools help in visualizing interactions, such as the pi-alkyl interactions between the quinazoline ring and amino acid residues like leucine (B10760876) and valine in the EGFR active site, guiding further modifications. nih.gov

| Position on Core | Substituent/Modification | Observed Effect/Target | Reference |

|---|---|---|---|

| C2 | Butyl group (vs. Methyl group) | Increased analgesic activity | encyclopedia.pub |

| C2 | Pyridine-3-yl group | Potent EGFR inhibition | mdpi.com |

| C4 | Anilino group | Core structure for EGFR/HER2 inhibition | mdpi.com |

| C6, C7 | Methoxy (B1213986) or Morpholino-propoxy groups | Enhanced anti-proliferative activity, multi-kinase inhibition | mdpi.com |

| C6 | Bromo group | Contributes to potent and selective EGFR inhibition | mdpi.com |

Molecular Hybridization Strategies Utilizing the this compound Framework

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govrsc.org This approach aims to produce compounds with improved affinity, better efficacy, or a dual mechanism of action that can address complex diseases and combat drug resistance. bohrium.comrsc.orghumanjournals.com The quinazoline scaffold is an excellent candidate for this strategy due to its proven biological importance and synthetic accessibility. nih.govrsc.org

Several studies have successfully employed the quinazoline framework in molecular hybridization to develop novel therapeutic agents:

Quinazoline-Thiazolidinone Hybrids: The combination of the quinazolinone and thiazolidin-4-one scaffolds has yielded potent anticancer agents. mdpi.comrsc.org The synthetic route typically involves reacting a 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one with an aldehyde to form a Schiff base, which then undergoes cyclocondensation with thioglycolic acid to produce the final hybrid molecule. rsc.org

Quinazoline-Triazole Hybrids: The 1,2,4-triazole (B32235) ring, known for its diverse biological activities, has been linked to a quinazolinone core. rsc.org These hybrids were designed as potential anticancer agents, with the hypothesis that they might act by inhibiting EGFR and inducing oxidative stress in cancer cells. rsc.org

Quinazoline-Benzothiazole Hybrids: A design rationale for creating 4,6,7-trisubstituted quinazoline derivatives incorporated a benzothiazole (B30560) moiety to develop new agents with antitumor activity. researchgate.net

Quinazoline-Hydrazone Hybrids: Schiff base hybrids of quinazolinone were designed and synthesized as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme implicated in inflammatory pathways. rsc.org

The rationale behind hybridization is often to engage multiple targets simultaneously or to combine the functionalities of different pharmacophores to achieve a synergistic effect. bohrium.comhumanjournals.com

Biological Activity Profiling and Mechanistic Elucidation of Quinazoline Derivative 7 in Preclinical Models

In Vitro Biological Evaluation and Screening of Quinazoline (B50416) Derivative 7

The in vitro biological assessment of compounds designated as "Quinazoline derivative 7" reveals a diverse range of activities across multiple studies. It is crucial to note that "this compound" does not refer to a single, universally defined chemical structure but rather to various distinct molecules that were assigned this label within the context of different research projects. These derivatives have been scrutinized through numerous assays to determine their potential as therapeutic agents, demonstrating activities such as enzyme inhibition and antiproliferative effects against cancer cells. mdpi.comijpsr.infonih.govinnovareacademics.in The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological properties. nih.govinnovareacademics.inrsc.org

Enzyme Inhibition Assays and Half-Maximal Inhibitory Concentration (IC50) Determination

Enzyme inhibition is a key mechanism through which quinazoline derivatives exert their biological effects. Various studies have quantified the inhibitory potential of different compounds labeled "derivative 7" or similar designations against several key enzymes implicated in disease.

Quinazoline derivatives are well-documented as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial targets in cancer therapy. nih.govtbzmed.ac.irresearchgate.net The simultaneous inhibition of both EGFR and VEGFR-2 is considered a promising strategy to enhance antitumor activity and prevent the development of resistance. nih.govresearchgate.net

In one study focused on developing dual EGFR/VEGFR-2 inhibitors, a novel series of 2-chloro-4-anilino-quinazolines was synthesized, using a specific, undisclosed structure as "prototype 7". nih.govresearchgate.net While the specific IC50 value for this prototype was not detailed, a derivative from that series, compound 8o, was found to be approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 than prototype 7. nih.govresearchgate.net

Another research effort identified a quinazolinone derivative, compound 7l , as a potent dual kinase inhibitor with significant efficacy against melanoma. researchgate.net This compound demonstrated exceptional inhibitory activity with low IC50 values against both B-RAFV600E and EGFR. researchgate.net

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| Compound 7l | B-RAFV600E | 0.048 | researchgate.net |

| Compound 7l | EGFR | 0.037 | researchgate.net |

The therapeutic potential of quinazoline derivatives extends beyond kinase inhibition to other significant enzyme targets.

Dihydrofolate Reductase (DHFR): Quinazoline derivatives have been investigated as inhibitors of DHFR, an enzyme crucial for cell proliferation and a target for anticancer drugs. rsc.orgdiva-portal.org Trimetrexate, a quinazoline-based DHFR inhibitor, is noted for its lipophilic nature, allowing it to enter cells via passive diffusion. diva-portal.org However, specific inhibitory data for a compound explicitly named "this compound" against DHFR were not identified in the reviewed literature.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net A series of quinazoline-based hydrazones were evaluated as BACE-1 inhibitors, with one compound, 4h , showing the highest activity with an IC50 value of 3.7 μM. researchgate.netmdpi.com In a separate study, a series of quinazoline derivatives (AV-1 to AV-21) were designed as multitarget agents against both BACE-1 and cholinesterases, where compounds AV-1, AV-2, and AV-3 showed the most balanced and significant inhibition. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in Alzheimer's disease therapy. nih.govmdpi.com A rationally designed series of quinazoline derivatives was evaluated for human cholinesterase (hChE) inhibition, with compounds AV-1, AV-2, and AV-3 demonstrating good inhibitory effects. nih.gov

Kinase Inhibition Profiling (e.g., EGFR, VEGFR-2)

Receptor Binding and Ligand-Target Engagement Studies

The biological activity of quinazoline derivatives can also be mediated through binding to specific receptors. Research into quinazolinone derivatives has identified them as ligands for the 5-HT7 receptor, a target for developing new antidepressant medications. nih.govresearchgate.net In a study that synthesized a library of 85 quinazolinone compounds, radioligand binding assays were used to determine their affinity for the 5-HT7 receptor. nih.govresearchgate.net Among these, 24 compounds displayed very good binding affinities with IC50 values below 100 nM. nih.govresearchgate.net The most potent compound identified in this library was 1-68 , with an IC50 of 12 nM. nih.govresearchgate.net No specific compound designated as "derivative 7" was highlighted in these receptor binding studies.

Cell-Based Assays for Efficacy in Disease-Relevant Cell Lines

Cell-based assays are fundamental for evaluating the preclinical efficacy of new compounds in a biologically relevant context. Various quinazoline derivatives labeled "7" have been tested for their antiproliferative effects in a range of human cancer cell lines. mdpi.comresearchgate.netresearchgate.netnih.gov

The anticancer potential of different quinazoline derivatives referred to as "compound 7" has been demonstrated across a variety of cancer cell lines, including those for breast, lung, prostate, and liver cancer. mdpi.comresearchgate.netvnu.edu.vn

One study reported that a 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, identified as Compound 7 , was a potent cell inhibitor against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com Another project developed a series of quinazolinone derivatives featuring a phenyl thiazole (B1198619) moiety, where compound 7l not only showed potent kinase inhibition but also significant cytotoxicity against MALME-3M and LOX-IMVI melanoma cell lines. researchgate.net Furthermore, a series of seven 2,3-dihydroquinazolin-4(1H)-one analogues were assessed for their effectiveness against PC3 and DU145 prostate cancer cells, with one analog designated C7 showing notable inhibitory effects. researchgate.net

The antiproliferative activities of these varied compounds are summarized below.

| Compound Designation | Chemical Class Context | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 7 | 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | MCF-7 (Breast) | 2.09 | mdpi.com |

| Compound 7 | 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | HepG2 (Liver) | 2.08 | mdpi.com |

| Compound 7l | Quinazolinone with phenyl thiazole moiety | MALME-3M (Melanoma) | 3.16 | researchgate.net |

| Compound 7l | Quinazolinone with phenyl thiazole moiety | LOX-IMVI (Melanoma) | 2.50 | researchgate.net |

| Compound C7 | 2,3-dihydroquinazolin-4(1H)-one analogue | PC3 (Prostate) | <15 | researchgate.net |

| Compound C7 | 2,3-dihydroquinazolin-4(1H)-one analogue | DU145 (Prostate) | <15 | researchgate.net |

Antimicrobial Efficacy Against Pathogenic Strains

While the primary focus of many studies on quinazoline derivatives is on their anticancer and anti-inflammatory properties, the broad biological activity of the quinazoline scaffold includes antimicrobial effects. researchgate.net Research has shown that functionalizing the quinazoline core can lead to compounds with activity against both Gram-positive and Gram-negative bacteria. researchgate.net However, specific data on the antimicrobial efficacy of the particular "this compound" that serves as an intermediate in anticancer drug synthesis is not extensively detailed in the available literature. The focus of its development is typically on other therapeutic areas.

Anti-inflammatory Response in Cellular Models

The quinazoline nucleus is a well-established scaffold for developing compounds with significant anti-inflammatory properties. scirp.orgresearchgate.net These derivatives are known to be of interest for their potential to modulate inflammatory pathways. researchgate.net While the broader class of quinazolinones has been reported to possess anti-inflammatory and antioxidant properties, specific mechanistic data on the anti-inflammatory response of the intermediate "4-chloro-quinazoline derivative 7" in cellular models is not the primary focus of the cited anticancer studies. researchgate.netscirp.org

Cellular Viability and Proliferation Studies (in the context of therapeutic effect)

In the context of anticancer research, "this compound" is often a crucial intermediate used to synthesize a larger library of compounds that are then tested for their effects on cancer cell lines. researchgate.netscirp.org For example, a 4-chloro-quinazoline derivative, designated as compound 7, can be modified to produce various other derivatives. researchgate.netscirp.org

Subsequent derivatives synthesized from this intermediate have demonstrated significant activity. Studies on derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from a quinazoline intermediate showed IC50 values ranging from 7.09 to 31.85 μM/L against the MCF-7 (human breast adenocarcinoma) cell line and 10.82 to 29.46 μM/L against the HepG2 (human liver cancer) cell line. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives (Derived from Intermediate 7) Against Human Cancer Cell Lines

| Compound | Target Cell Line | IC50 (μM/L) |

|---|---|---|

| Derivative 18 | HepG2 | 10.82 |

| MCF-7 | 7.09 | |

| Derivative 19 | HepG2 | 29.46 |

| MCF-7 | 21.05 | |

| Derivative 20 | HepG2 | 19.33 |

| MCF-7 | 15.61 | |

| Derivative 23 | HepG2 | 15.48 |

| MCF-7 | 11.23 | |

| Derivative 24 | HepG2 | 21.62 |

| MCF-7 | 31.85 |

Data is illustrative of compounds synthesized from a quinazoline intermediate similar to derivative 7, as reported in the literature. researchgate.net

In Vivo Preclinical Efficacy Assessment of this compound in Animal Models

Evaluation in Established Animal Models of Disease (e.g., Xenograft Models for Cancer)

Quinazoline-based tyrosine kinase inhibitors have demonstrated significant in vivo efficacy in preclinical cancer models. For instance, drugs like Rociletinib and AZD9291, which share the quinazoline core, have shown profound and sustained tumor regression in xenograft and transgenic mouse models of non-small cell lung cancer harboring specific EGFR mutations. google.com While direct in vivo data for the specific intermediate "this compound" is not available, its role as a precursor to potent anticancer agents highlights its importance in the development of compounds that are successful in such models. google.com

Pharmacodynamic Biomarker Modulation by this compound in Preclinical Systems

The pharmacodynamic effects of quinazoline-based drugs are often assessed by their ability to modulate specific biomarkers in preclinical models. For example, EGFR inhibitors are evaluated by their ability to decrease the phosphorylation of the EGFR protein in tumor tissues. google.com For quinazoline-based inhibitors targeting VEGFR-2, a key pharmacodynamic marker would be the inhibition of vessel formation or changes in downstream signaling proteins. While specific biomarker data for the intermediate "this compound" is not provided, the ultimate goal of synthesizing derivatives from it is to achieve potent modulation of such cancer-related biomarkers. cu.edu.eg

Elucidation of Molecular and Cellular Mechanisms of Action for this compound

The quinazoline scaffold is a cornerstone of many targeted cancer therapies, particularly as inhibitors of protein kinases. scirp.org The mechanism of action for many quinazoline derivatives involves targeting the ATP-binding site of tyrosine kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. scirp.org

Overexpression of receptors like EGFR is common in many cancers, making them a prime target. scirp.org Quinazoline derivatives have been successfully developed as inhibitors of EGFR, HER2, and VEGFR-2. cu.edu.eg Molecular modeling studies of active quinazoline compounds, derived from intermediates like compound 7, show that they fit into the active sites of enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for nucleotide synthesis and, therefore, cell proliferation. researchgate.netscirp.org The strategic design of these molecules often involves creating hybrids that can dually inhibit multiple kinases, such as EGFR and VEGFR-2, to achieve a broader and more potent anticancer effect. cu.edu.eg

Table 2: List of Compounds Mentioned

| Compound Name/Designation | Chemical Class |

|---|---|

| This compound | Quinazoline |

| 2-Methyl-quinazolin-4-one | Quinazolinone |

| 4-chloro-quinazoline derivative 7 | Chloro-quinazoline |

| Rociletinib (CO-1686) | 2,4-disubstituted pyrimidine (B1678525) |

| AZD9291 | Quinazoline |

| Sorafenib | Bi-aryl urea (B33335) |

| Doxorubicin | Anthracycline |

| Suramin | Polysulfonated naphthylurea |

Identification and Validation of Specific Molecular Targets of this compound

This compound has been identified as a potent anticancer agent that functions by engaging specific molecular targets within cancer cells. Unlike traditional quinazoline-based drugs such as gefitinib, which primarily target the Epidermal Growth Factor Receptor (EGFR), compound 7 exhibits a distinct mechanism of action. spandidos-publications.comspandidos-publications.com Research indicates that it does not inhibit EGFR activation. spandidos-publications.com Instead, its primary molecular targets are Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). spandidos-publications.comspandidos-publications.com

In studies on non-small cell lung carcinoma (NSCLC) cells, (E)-2-cyclopropyl-4-styrylquinazoline, referred to as compound #7, was shown to suppress both the inherent (constitutive) and interleukin-6 (IL-6) induced phosphorylation of JAK2 and STAT3. spandidos-publications.comspandidos-publications.com This inhibition of phosphorylation effectively blocks the activation of the JAK2/STAT3 signaling pathway. spandidos-publications.com The direct interaction with this pathway was validated through experiments where the pro-apoptotic effects of compound #7 were reversed by the transient expression of a constitutively active form of STAT3. spandidos-publications.comnih.gov This demonstrates that the antitumor activity of this quinazoline derivative is specifically dependent on its ability to inhibit STAT3. spandidos-publications.com

Further investigations in breast cancer cell lines identified additional molecular interactions for a quinazolinedione derivative, also designated as compound 7. mdpi.com In MCF-7 breast cancer cells, this compound was found to modulate several key proteins involved in apoptosis and cell survival. mdpi.com Specifically, it reduces the phosphorylation of c-Jun N-terminal kinase (p-JNK), protein kinase B (p-Akt), and the pro-apoptotic protein Bad (p-Bad). mdpi.com Concurrently, it increases the levels of phosphorylated p53 (p-p53) and active caspase-9. mdpi.com These findings suggest that in this context, this compound targets multiple nodes within the cell's signaling network to exert its anticancer effects.

Table 1: Identified Molecular Targets of this compound

Modulation of Key Intracellular Signaling Pathways by this compound

This compound exerts its biological effects by strategically modulating critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. spandidos-publications.commdpi.com A primary mechanism is the targeted inhibition of the JAK2/STAT3 signaling pathway. spandidos-publications.comspandidos-publications.com This compound effectively suppresses both constitutive and IL-6-induced activation of JAK2/STAT3, a pathway frequently overactive in many cancers and crucial for tumor cell survival. spandidos-publications.comnih.gov The inhibition of STAT3 phosphorylation by compound #7 prevents its translocation to the nucleus, thereby blocking the transcription of downstream target genes essential for cell proliferation and survival. spandidos-publications.com Notably, this inhibitory action is selective; the compound does not affect the phosphorylation of other key signaling molecules such as Akt, p38, JNK, or ERK, nor does it block EGFR activation, distinguishing its mechanism from other quinazoline-based inhibitors like gefitinib. spandidos-publications.com

In the context of breast cancer cells, a quinazolinedione derivative 7 was shown to primarily modulate the intrinsic apoptotic pathway. mdpi.com Its action involves the downregulation of phosphorylated Akt (p-Akt), a key node in cell survival signaling. mdpi.com Reduced p-Akt activity leads to decreased anti-apoptotic Bcl-2 function and the dephosphorylation of Bad, which together promote mitochondrial dysfunction and the release of cytochrome c, key events in initiating apoptosis. mdpi.com Furthermore, this derivative uniquely reduces the levels of phosphorylated JNK (p-JNK), another important stress-activated protein kinase. mdpi.com The modulation of these pathways collectively shifts the cellular balance away from survival and towards programmed cell death. mdpi.com

Table 2: Signaling Pathways Modulated by this compound

Investigation of Cell Cycle Progression and Apoptosis Induction by this compound

The antitumor activity of this compound is strongly linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. spandidos-publications.commdpi.com In non-small cell lung carcinoma (NSCLC) cell lines H1299 and H460, treatment with compound #7 leads to a concentration-dependent increase in apoptosis. spandidos-publications.com This is evidenced by methods such as Annexin V/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. spandidos-publications.commdpi.com Mechanistically, the pro-apoptotic effect is mediated through the activation of the caspase cascade. Specifically, treatment with compound #7 results in the cleavage, and thus activation, of initiator caspase-9 and executioner caspase-3, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. spandidos-publications.com

Similarly, in MCF-7 breast cancer cells, a quinazolinedione derivative 7 was shown to be a potent inducer of apoptosis. mdpi.com It significantly increased the population of apoptotic cells, with a notable effect on inducing early apoptosis. mdpi.com The primary mechanism in these cells is the activation of the intrinsic apoptotic pathway, confirmed by the upregulation of active caspase-9. mdpi.com The induction of apoptosis is a direct consequence of the inhibition of the JAK2/STAT3 pathway, as the expression of a constitutively active STAT3 mutant can reverse the pro-apoptotic effects of the compound. spandidos-publications.comspandidos-publications.com While many quinazoline derivatives are known to induce cell cycle arrest at various phases (such as G1 or G2/M), specific data detailing the effect of compound 7 on cell cycle progression is less defined in the available literature. tandfonline.comnih.govmdpi.com

Table 3: Apoptotic Effects of this compound

Gene Expression and Proteomic Analysis in Response to this compound

The modulation of signaling pathways by this compound culminates in significant changes at the gene and protein expression levels, which underpin its antitumor effects. A key consequence of inhibiting the JAK2/STAT3 pathway is the altered expression of STAT3 target genes. spandidos-publications.com In H1299 and H460 lung cancer cells, treatment with compound #7 leads to the suppressed expression of several anti-apoptotic and cell cycle-related proteins, including Bcl-2, Bcl-xL, and Survivin. spandidos-publications.com This downregulation of critical survival proteins directly contributes to the compound's ability to promote apoptosis. spandidos-publications.com

In MCF-7 breast cancer cells, analysis of protein expression following treatment with a quinazolinedione derivative 7 revealed a complex interplay of pro- and anti-apoptotic factors. mdpi.com Using a multiplexed bead-based immunoassay, researchers observed a significant reduction in the phosphorylated (activated) forms of JNK, Akt, and Bad. mdpi.com Conversely, the treatment led to an increase in the expression of phosphorylated p53 and active caspase-9. mdpi.com These proteomic changes confirm the compound's mechanism of inducing apoptosis through the intrinsic, mitochondria-dependent pathway by downregulating survival signals (p-Akt) and upregulating pro-apoptotic signals (p-p53, active caspase-9). mdpi.com While comprehensive transcriptomic or proteomic screens for this specific derivative are not widely published, these targeted analyses provide a clear picture of its impact on key regulatory proteins.

Table 4: Changes in Gene and Protein Expression Induced by this compound

Table of Compound Names

| Name | Class |

| (E)-2-cyclopropyl-4-styrylquinazoline | Quinazoline Derivative |

| Gefitinib | Anilinoquinazoline |

| Quinazolinedione derivative 7 | Quinazolinedione Derivative |

Structure Activity Relationship Sar and Computational Modeling of Quinazoline Derivative 7

Elucidation of Key Structural Features Dictating Quinazoline (B50416) Derivative 7 Activity

The biological activity of quinazoline derivatives is significantly influenced by the nature and position of various substituents on the quinazoline core. mdpi.combiomedres.uswisdomlib.org

The quinazoline ring system itself is a key pharmacophore, providing a rigid scaffold for the optimal orientation of functional groups that interact with biological targets. nih.govmdpi.com For many biologically active quinazoline derivatives, particularly those targeting kinases, the 4-amino substitution is a critical feature. This can be seen in numerous kinase inhibitors where the 4-anilino-quinazoline motif plays a pivotal role. mdpi.comnih.gov

Specific functional groups at various positions on the quinazoline ring and its substituents are essential for activity. For instance, in a series of 4-anilino-quinazoline derivatives, the presence of a 5-substituted furan-2-yl moiety at the C-6 position of the quinazoline core was found to be crucial for their antiproliferative activity. mdpi.com Similarly, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of certain compounds. mdpi.com

The nature of the substituent at the C-4 position is also a determining factor. For example, inserting a thiophene-2-ylmethanamine at this position has been explored to enhance conformational flexibility and activity. mdpi.com In other series, a 4-alkoxy group has been shown to be important for activity. rsc.org

Furthermore, the hybridization of the quinazoline scaffold with other pharmacologically active moieties, such as 1,2,4-triazole (B32235) thioether or 1,3,4-oxadiazole, can lead to compounds with enhanced biological effects. mdpi.comrsc.org These hybrid molecules often exhibit improved potency by interacting with multiple targets or by having optimized physicochemical properties.

The electronic and steric properties of substituents on the quinazoline ring system have a profound impact on biological activity.

Substituent Effects:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can significantly modulate the activity of quinazoline derivatives. For example, the presence of electron-donating groups at the 6 and 7-positions of the quinazoline core can enhance the activity of certain kinase inhibitors. mdpi.com Conversely, in other series, electron-withdrawing groups at specific positions of a phenyl ring attached to the quinazoline core are essential for anti-proliferative activity. rsc.org

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can influence activity. For instance, a 4-anilino quinazoline with a bromine count was a significant descriptor in a QSAR model for EGFR inhibitors. chalcogen.ro

Hydrophobicity: Bulky and hydrophobic substituents at the para position of a phenyl ring linked to the 3rd position of a quinazolinone moiety have been found to be crucial for anti-proliferative activity. rsc.org

Positional Isomerism: The position of substituents on the quinazoline ring is critical. For example, structure-activity relationship analysis of certain quinazoline derivatives indicated that selectivity for HER2 over EGFR depends on the aniline (B41778) moiety at C-4 and the substituents at C-6. nih.gov Modifications at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents have been shown to foster optimal polar interactions and enhance inhibitory activity against lung cancer cell lines. acs.org The pharmacological activity of quinazolinone derivatives can be significantly influenced by substituents at the 2 and 3 positions. researchgate.net

Stereochemistry: Stereochemistry can play a significant role in the biological activity of quinazoline derivatives. For instance, a study on PARP-1 inhibitors showed that a compound with an (S)-N-Boc-pyrrolidin-3-yl substituent exhibited maximum activity. biomedres.us This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the target protein.

Identification of Essential Pharmacophores and Functional Groups for Quinazoline Derivative 7 Biological Effect

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Series

QSAR is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govorientjchem.org This method is instrumental in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the mechanism of action. acs.orgnih.gov

Both 2D and 3D-QSAR models have been successfully developed for various series of quinazoline derivatives to predict their biological activities, such as anticancer and anti-inflammatory effects. nih.govijfmr.com

2D-QSAR: These models correlate 2D structural descriptors (e.g., topological, electronic, and physicochemical properties) with biological activity. scholarsresearchlibrary.comresearchgate.net Multiple Linear Regression (MLR) is a commonly used statistical method for developing 2D-QSAR models. chalcogen.roacs.org For example, a 2D-QSAR analysis on a set of 31 quinazoline derivatives with inhibitory activity against human lung cancer led to a robust model with good predictive capabilities (R² = 0.745, R²_test = 0.941). acs.org Another study on 4-anilino quinazoline derivatives as EGFR inhibitors also yielded a strong MLR model (r² = 0.912). chalcogen.ro

3D-QSAR: These models consider the three-dimensional properties of molecules. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govunar.ac.id

CoMFA calculates steric and electrostatic fields around the molecules. nih.gov

CoMSIA evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govunar.ac.id

Robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, with the best CoMFA and CoMSIA models showing good internal and external validation statistics (CoMFA: R² = 0.855, Q² = 0.570, R²pred = 0.657; CoMSIA: R² = 0.895, Q² = 0.599, R²pred = 0.681). nih.gov Similarly, 3D-QSAR models for 6-arylquinazolin-4-amines as kinase inhibitors have demonstrated high reliability in predicting ligand activities. acs.org

Table 1: Examples of QSAR Studies on Quinazoline Derivatives

| QSAR Type | Derivative Series | Target/Activity | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Quinazoline derivatives | Anticancer (Lung) | R² = 0.745, R²_test = 0.941 | acs.org |

| 2D-QSAR (MLR) | 4-Anilino quinazolines | EGFR inhibitor | r² = 0.912, q² = 0.800 | chalcogen.ro |

| 3D-QSAR (CoMFA/CoMSIA) | Quinazoline-4(3H)-one analogs | EGFR inhibitor | CoMSIA: R² = 0.895, Q² = 0.599 | nih.gov |

| 3D-QSAR | 6-Arylquinazolin-4-amines | Clk4/Dyrk1A inhibitor | Clk4: R² = 0.88, Q² = 0.79 | acs.org |

The descriptors identified in QSAR models provide valuable information about the structural features that are important for biological activity. For instance, in a 2D-QSAR study of 4-anilino quinazoline derivatives, descriptors such as Estate number, electro-topological state indices, and bromine and chlorine counts were found to be significant. chalcogen.ro Another study highlighted the importance of descriptors like logP, ovality, and bend energy for antitubercular activity. scholarsresearchlibrary.com

In 3D-QSAR models, contour maps are generated to visualize the favorable and unfavorable regions for different fields (steric, electrostatic, etc.) around the molecule. unar.ac.idacs.org These maps guide the modification of existing compounds to design more potent analogs. For example, CoMSIA contour maps for quinazoline-4(3H)-one analogs as EGFR inhibitors provided crucial information for designing novel compounds with improved activities. unar.ac.id

The predictive power of a QSAR model is assessed through internal and external validation. acs.org A high correlation coefficient (R²) for the training set and a high predictive R² (R²pred) for the test set indicate a robust and predictive model. acs.orgnih.gov The models developed for quinazoline derivatives have generally shown good predictive power, making them useful tools for virtual screening and lead optimization. acs.orgnih.govnih.gov

2D and 3D QSAR Model Development for this compound Analogs

Advanced Molecular Modeling and In Silico Simulation Techniques

In addition to QSAR, other computational techniques are employed to study the interactions of quinazoline derivatives with their biological targets at an atomic level. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijpsdronline.com Molecular docking studies have been extensively used to understand the binding modes of quinazoline derivatives with various targets, including EGFR, VEGFR2, and GABAa receptors. mdpi.comrsc.orgijpsdronline.com The docking scores, which represent the binding affinity, often correlate well with the experimentally observed biological activities. nih.govnih.gov For example, docking studies of quinazoline derivatives in the active site of EGFR have revealed key interactions with amino acid residues, providing a rationale for their inhibitory activity. dergipark.org.tr

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. dergipark.org.tr These simulations can be used to assess the stability of the docked conformation and to identify key interactions that are maintained throughout the simulation. dergipark.org.trrsc.org For instance, MD simulations of quinazoline derivatives complexed with EGFR have demonstrated the stability of the ligand within the active site. dergipark.org.tr

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (pharmacophore) that a molecule must possess to be active. Pharmacophore models can be used for virtual screening to identify novel compounds with the desired biological activity. acs.org A pharmacophore model for 6-arylquinazolin-4-amine inhibitors of Clk4 and Dyrk1A identified two acceptors and one hydrophobe on the quinazoline ring as key features. acs.org

Molecular Docking for Ligand-Target Interaction Analysis of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgmdpi.com This method is instrumental in understanding the interaction between a ligand, such as this compound, and its protein target.

In numerous studies, quinazoline derivatives have been docked into the active sites of various enzymes to elucidate their binding modes. For instance, in the context of anticancer research, quinazoline derivatives are frequently evaluated for their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain. derpharmachemica.commdpi.comnih.gov The goal of these docking calculations is to predict the correct binding geometry and to use scoring functions and hydrogen bond analysis to understand the binding affinity. derpharmachemica.com

For a series of quinazolinone derivatives, molecular docking studies have been performed to assess their orientation and interaction mode against EGFR. nih.gov The results often reveal that these compounds situate themselves in the same active site pocket as known inhibitors like erlotinib. ijper.org The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For example, some studies have shown that certain quinazoline derivatives form crucial hydrogen bonds with key amino acid residues such as ASP831 and THR766 in the EGFR active site. dergipark.org.tr

The substituents on the quinazoline core play a critical role in determining the binding affinity. For example, in a study of 4,6,7-trisubstituted quinazoline derivatives, it was found that substituents at the 7-position with O-substituted aliphatic groups and small N or O five-membered heterocyclic rings scored high binding energies. derpharmachemica.com Similarly, the presence of a piperazine (B1678402) ring at the C7-position has been shown to enhance inhibitory activities. nih.gov

The following table summarizes representative docking results for quinazoline derivatives, highlighting the target protein, the PDB ID of the crystal structure used, and the observed interactions.

| Compound Series | Target Protein | PDB ID | Key Interactions | Reference |

| 4,6,7-Trisubstituted Quinazolines | EGFR | 1M17 | Hydrogen bonds, high binding energy | derpharmachemica.com |

| Quinazolinone derivatives (7a–7h) | EGFR | - | Hydrogen bonding | nih.govresearchgate.net |

| 4-Arylamino-quinazoline derivatives | EGFRT790M | 4G5J | Favorable inhibitory activity with urea (B33335) linkers | mdpi.com |

| Quinazolinone derivatives | PI3Kδ | 4XE0 | Hydrogen bonds with Glu826, Val828, Asp911; hydrophobic interactions with Met752, Trp760, Ile777 | rsc.org |

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and any conformational changes that may occur. frontiersin.org This technique complements molecular docking by offering a more dynamic picture of the binding interactions.

MD simulations have been conducted on various quinazoline derivative-protein complexes to assess their stability. frontiersin.orgnih.gov The root mean square deviation (RMSD) of the protein backbone and the ligand are key parameters monitored during these simulations. frontiersin.org Stable complexes typically exhibit minimal fluctuations in their RMSD values, often within the range of 1-3 Å, throughout the simulation period. frontiersin.org

For instance, a 100 ns MD simulation of potent quinazoline derivatives bound to PDE7A showed that the complexes were stable, with RMSD values for the protein backbone around 0.8 Å and for the ligands around 2-3 Å. frontiersin.org In another study, a 25-ns simulation of a top-performing quinazoline ligand in the EGFR active site showed only slight structural deviations, indicating a stable binding. dergipark.org.tr Similarly, MD simulations of quinazoline derivatives complexed with the FtsZ protein demonstrated stability with low RMSD values. abap.co.in

These simulations can also reveal how the interactions between the ligand and protein evolve over time. For example, the persistence of key hydrogen bonds and hydrophobic interactions observed in docking studies can be confirmed through MD simulations. rsc.org Analysis of the root mean square fluctuation (RMSF) can highlight the flexibility of different regions of the protein upon ligand binding. abap.co.in

The table below presents a summary of MD simulation studies on quinazoline derivatives, detailing the simulation time and key findings regarding stability.

| Compound/Complex | Simulation Time | Key Stability Findings | Reference |

| Quinazoline derivatives 4b and 5f with PDE7A | 100 ns | Stable complexes with RMSD values within acceptable ranges (1-3 Å). | frontiersin.org |

| Top-performing quinazoline ligand with EGFR | 25 ns | Strongly stable within the EGFR active site with slight structural deviations. | dergipark.org.tr |

| Quinazoline derivative Q100 with FtsZ | 5 ns | Most stable complex with lower RMSD values. | abap.co.in |

| Potent quinazoline analogue with EGFR | - | Well-binding stability with lower RMSD and Rg. | researchgate.net |

| Quinazoline derivative 6 with HER2 | 150 ns | Stable connection between the protein and active compound. | nih.gov |

Virtual Screening Approaches for Identification of Novel this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach is particularly useful for discovering novel analogs of a known active compound like this compound.

Structure-based virtual screening, which utilizes the 3D structure of the target protein, is a common approach. researchgate.netpharmainfo.in In this method, a library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. derpharmachemica.com For example, a virtual library of 4,6,7-trisubstituted quinazoline derivatives was screened against EGFR to identify potential inhibitors. derpharmachemica.com In another study, a database of 1000 quinazoline derivatives was filtered and docked against EGFR, leading to the identification of seven compounds with better binding scores than a control drug. researchgate.net

Ligand-based virtual screening is another approach that relies on the knowledge of known active molecules. frontiersin.org For instance, an e-pharmacophore model can be developed based on a potent compound and used to screen databases for molecules with similar pharmacophoric features. frontiersin.org

The process of virtual screening often involves multiple filtering steps. Initially, large databases of compounds, such as the PubChem database, are filtered based on drug-like properties, often using Lipinski's rule of five. researchgate.net Further filtering can be done based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to select for compounds with favorable pharmacokinetic profiles. researchgate.net The remaining compounds are then subjected to molecular docking to identify the most promising candidates. researchgate.net

In Silico Prediction of Drug-Like Properties (ADMET) for this compound

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. ijper.org These predictions help to assess the pharmacokinetic and safety profiles of potential drug candidates like this compound and its analogs, allowing for the early identification of compounds that are likely to fail in later stages of development. nih.govnih.gov

A key aspect of ADMET prediction is the evaluation of "drug-likeness," often assessed using Lipinski's rule of five. researchgate.netresearchgate.net This rule states that orally active drugs generally have a molecular weight of less than 500 Daltons, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net Many studies on quinazoline derivatives have shown that the designed compounds fulfill these criteria, suggesting good oral bioavailability. dergipark.org.trresearchgate.net

Various computational tools and servers, such as admetSAR, are used to predict a wide range of ADMET properties. ijper.orgnih.gov These predictions can include human oral absorption, blood-brain barrier penetration, and potential for cardiotoxicity. researchgate.net For example, in one study, the ADMET properties of a series of quinazoline derivatives were predicted, and it was found that only one molecule was not orally bioavailable because it violated the limits set by Lipinski's rule. nih.gov In another study, designed quinazoline analogs were predicted to have outstanding ADMET profiles. acs.org

The following table provides a summary of the types of in silico ADMET predictions performed for quinazoline derivatives.

| Study Focus | Prediction Tool(s) | Key ADMET Properties Predicted | Findings | Reference |

| Novel Quinazoline Derivatives | - | Lipinski's Rule of Five, Human Oral Absorption | Most designed ligands fulfilled Lipinski's Rule and had high human oral absorption. | dergipark.org.tr |

| Quinazoline Derivatives | admetSAR | Pharmacokinetic properties | - | ijper.org |

| Quinazoline Derivatives | - | Lipinski's Rule of Five, ADME, Toxicity | 28 compounds showed good pharmacokinetic profiles. | researchgate.net |

| Quinazoline Derivatives | admetSAR | ADMET properties | Newly synthesized compounds were evaluated. | nih.gov |

| Quinazoline Derivatives | - | Lipinski's Rule of Five | All designed ligands fulfilled the rule. | nih.gov |

Preclinical Pharmacological Characterization of Quinazoline Derivative 7

In Vitro Studies of Absorption, Distribution, and Metabolism of Quinazoline (B50416) Derivative 7

In vitro studies are fundamental to predicting a compound's behavior in a biological system. For Quinazoline derivative 7, these assessments have focused on its metabolic stability, interaction with plasma proteins, and membrane permeability.

Metabolic Stability Assessment in Subcellular Fractions (e.g., Microsomes, Hepatocytes)

Information regarding the specific metabolic stability of this compound in liver microsomes or hepatocytes is not detailed in the available scientific literature. These assays are crucial for determining the intrinsic clearance of a compound, which influences its half-life and dosing regimen. The lack of published data in this area represents a significant gap in the full preclinical profile of this particular derivative.

Plasma Protein Binding and Distribution Assessment

Research indicates that this compound exhibits a high degree of binding to plasma proteins. asm.orguni-hamburg.de This characteristic has significant implications for the compound's pharmacokinetic profile, as only the unbound fraction of a drug is typically available to exert its pharmacological effect and to be cleared from the body. High plasma protein binding can lead to a lower volume of distribution and reduced clearance. The lack of efficacy in a mouse model, despite in vitro potency, has been partly attributed to this high plasma protein binding activity. asm.orgnih.gov

Interactive Table: Plasma Protein Binding of this compound

| Parameter | Finding | Source |

| Plasma Protein Binding | High | asm.orguni-hamburg.de |

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

Specific data from Caco-2 cell or Parallel Artificial Membrane Permeability Assays (PAMPA) for this compound are not available in the reviewed literature. These assays are standard methods for predicting the intestinal absorption of orally administered drugs. Caco-2 assays use a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. The PAMPA assay provides a high-throughput method to assess passive membrane permeability. Without this data, a direct in vitro prediction of oral absorption for this compound cannot be made.

Strategies for Enhancing Bioavailability and Solubility

To overcome the challenges associated with the pharmacokinetic profile of this compound, researchers have explored alternative administration routes. Notably, better systemic exposure was achieved through subcutaneous administration. asm.orguni-hamburg.de This strategy bypasses the gastrointestinal tract and first-pass metabolism in the liver, thereby increasing bioavailability. There is no available information on the use of formulation strategies such as cyclodextrins to enhance the solubility or bioavailability of this specific compound.

Preclinical Pharmacokinetic Profiling of this compound in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted in a living organism.

Absorption Kinetics and Bioavailability Assessment

Pharmacokinetic studies have revealed challenges with the oral bioavailability of this compound. asm.orguni-hamburg.de When administered orally, the compound's exposure is limited, a finding that is consistent with its high plasma protein binding.

In a key in vivo study using a DENV (Dengue virus) viremia mouse model (AG129 mice), this compound did not demonstrate efficacy. asm.org This lack of in vivo activity was hypothesized to be a result of its poor pharmacokinetic properties, specifically its high plasma protein binding and potentially low absorption, or the exogenous uptake of pyrimidine (B1678525) from the diet which would counteract the compound's mechanism of action as a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. asm.orgnih.gov The use of subcutaneous administration was found to improve the compound's exposure in animal models, confirming that the route of administration is a critical factor for its systemic availability. asm.orguni-hamburg.de

Interactive Table: Preclinical Pharmacokinetic Observations for this compound

| Parameter | Observation | Implication | Source |

| Oral Dosing | Associated with high plasma protein binding | Potentially low oral bioavailability and reduced efficacy | asm.orguni-hamburg.de |

| In Vivo Efficacy (Mouse Model) | No efficacy observed | Likely due to poor pharmacokinetic profile (high plasma protein binding) and/or diet-related counteraction of its mechanism | asm.orgnih.gov |

| Subcutaneous Administration | Resulted in better exposure | A viable alternative to oral dosing to achieve therapeutic concentrations | asm.orguni-hamburg.de |

Distribution Characteristics in Tissues

Specific studies detailing the tissue distribution of this compound are not publicly available. The distribution of quinazoline-based PI3K inhibitors can be influenced by factors such as lipophilicity, plasma protein binding, and interaction with drug transporters. Generally, the distribution of PI3K isoforms varies, with the PI3Kδ isoform being predominantly expressed in hematopoietic (immune) cells. nih.govgoogle.com This suggests that inhibitors targeting this isoform are likely to exert their primary effects within lymphoid tissues such as the spleen and lymph nodes, as well as on circulating leukocytes. google.comrigshospitalet.dk However, without specific experimental data for this compound, its precise tissue accumulation and retention characteristics remain unconfirmed.

Metabolic Fate and Metabolite Identification Pathways

Detailed metabolic fate and metabolite identification studies for this compound have not been published. For quinazoline-based compounds, metabolic pathways often involve oxidation, dealkylation, and glucuronidation. researchgate.net Studies on other PI3K inhibitors have shown that metabolism can occur on various parts of the molecule, such as piperazine (B1678402) rings or other side chains. researchgate.net For instance, research on a different PI3Kδ inhibitor, YY-20394, identified major metabolic pathways including N-dealkylation, O-dealkylation, glucuronidation, and acetylation. researchgate.net The metabolic stability of quinazoline derivatives can be highly variable; some are rapidly metabolized by liver enzymes, while others exhibit greater stability, which influences their pharmacokinetic profile. worktribe.com The specific metabolites of this compound and its metabolic stability in preclinical models have not been characterized in available literature.

Excretion Routes and Clearance Mechanisms

Information regarding the specific excretion routes and clearance mechanisms for this compound is not available in the public domain. The elimination of related compounds can occur through both renal (urine) and fecal routes. For example, the PI3Kδ inhibitor YY-20394 is primarily excreted via urine (58.1%) and to a lesser extent via feces (34.0%). researchgate.net In contrast, another PI3K inhibitor, copanlisib, is eliminated mainly through feces (64%) with a smaller portion in urine (22%). researchgate.net The primary route of excretion depends on the physicochemical properties of the parent drug and its metabolites. Without specific data, the clearance profile of this compound remains unknown.

Pharmacodynamic Evaluation of this compound in Preclinical Systems

Target Occupancy and Engagement Studies

This compound was identified as a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). nih.gov PI3Kδ is a lipid kinase primarily expressed in leukocytes that plays a critical role in B-cell and T-cell signaling pathways. nih.govmdpi.com Inhibition of this target is a therapeutic strategy for managing B-cell-driven inflammatory diseases and certain hematological malignancies. nih.govmdpi.com

The development of this compound involved substituting the terminal piperazine N-methyl group of a parent compound with a short acyl group, specifically an acetyl group. nih.gov This modification was key to achieving a desirable potency and selectivity profile. The compound demonstrates high affinity for PI3Kδ while showing significantly lower activity against other Class I PI3K isoforms (α, β, and γ), which is a critical feature for minimizing off-target effects. nih.gov While direct in-vivo target occupancy studies for derivative 7 are not detailed, its potent biochemical inhibition of PI3Kδ suggests strong engagement with the target kinase. nih.gov

Dose-Response Relationship Elucidation in Preclinical Efficacy Models

The dose-response relationship for this compound was characterized through in vitro biochemical and cellular assays. nih.gov The compound exhibits potent inhibition of the PI3Kδ enzyme and demonstrates functional activity in cellular assays involving immune cells.

In biochemical assays, this compound showed excellent potency against PI3Kδ. nih.gov This high potency, however, showed a drop when translated to cellular assays, a trend observed with other similar compounds, which may be related to factors like cell membrane permeability or unspecific binding. nih.gov

The table below summarizes the in vitro potency and selectivity of this compound against various PI3K isoforms.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target | IC₅₀ (nM) | Selectivity vs. PI3Kδ (Fold) |

|---|---|---|

| PI3Kδ | 4 | 1 |

| PI3Kα | 2,700 | 675 |

| PI3Kβ | 1,100 | 275 |

| PI3Kγ | 1,000 | 250 |

Data sourced from Gero et al., 2016. nih.gov IC₅₀ represents the half-maximal inhibitory concentration.

Further studies on a closely related analogue, compound 11, which shares the same quinazoline scaffold, demonstrated a clear dose-dependent relationship between drug exposure and the inhibition of downstream signaling markers (like Akt phosphorylation) and B-cell activation markers (like CD86 expression) in rats after oral administration. nih.gov These findings support that compounds from this chemical series can effectively modulate the PI3Kδ pathway in vivo in a dose-responsive manner. nih.gov

Strategic Research Directions and Potential Applications of Quinazoline Derivative 7

Lead Optimization Strategies for Enhancing Efficacy and Selectivity of Quinazoline (B50416) Derivative 7

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a hit compound, such as Quinazoline Derivative 7, transforming it into a viable drug candidate. vichemchemie.com This process involves iterative structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

The progression from an initial "hit" to a "lead" compound for analogs of this compound involves systematic structure-activity relationship (SAR) studies. The goal is to identify which parts of the molecule are essential for its biological activity and which can be modified to improve its drug-like properties. benthamscience.com For the quinazoline class, the 4-anilinoquinazoline (B1210976) structure is a versatile template for inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). bohrium.com

Optimization strategies often focus on substitutions at various positions of the quinazoline ring system. For instance, modifications at the 2-, 6-, and 8-positions of the quinazolinone ring are crucial for modulating activity. ijmpr.in Extensive optimization of quinazoline-based leads has shown that specific substitutions can markedly improve potency and pharmacokinetic profiles. osti.gov For example, replacing a methoxy (B1213986) group with a halogen like fluorine or chlorine can sometimes maintain or even enhance activity, a common strategy to improve metabolic stability. nih.gov

Table 1: Representative Structure-Activity Relationships for Quinazoline Analogs

| Position of Modification | Type of Substitution | Impact on Activity |

|---|---|---|

| Position 2 | Phenyl group | Essential for effective Dihydrofolate Reductase (DHFR) inhibition. rsc.org |

| Position 2 | (2-hydroxyl-2-methylpropyl)pyrazole | Improved pharmacokinetic profile in BET family inhibitors. osti.gov |

| Position 4 | Anilino moiety | Versatile template for Receptor Tyrosine Kinase (RTK) inhibitors. bohrium.com |

| Position 6/7 | Small, flexible ether-linked groups | Often crucial for potent and selective EGFR inhibition. |

| Phenyl Ring (of 4-Anilino) | Electron-donating groups (para) | Can lead to decreased inhibitory potential against DHFR. rsc.org |

This table presents generalized SAR findings for the quinazoline class, which are applicable principles for the optimization of this compound.

A significant challenge in targeted therapy is acquired drug resistance. For quinazoline-based EGFR inhibitors, a common resistance mechanism is the T790M mutation in the EGFR kinase domain. nih.govresearchgate.net This "gatekeeper" mutation prevents the binding of reversible inhibitors. nih.gov

Strategic optimization to overcome this includes:

Developing Irreversible Inhibitors: Incorporating a reactive group (e.g., an acrylamide (B121943) moiety) that can form a covalent bond with a cysteine residue near the ATP-binding site of the kinase. This approach has proven effective against the T790M resistance mutation. nih.gov

Designing Dual-Target Inhibitors: Creating molecules that simultaneously inhibit both EGFR and another signaling pathway that contributes to resistance, such as c-Met amplification. nih.gov Novel 4-phenoxyquinazoline (B3048288) derivatives have been developed as potent dual EGFR/c-Met inhibitors to counter this resistance mechanism. nih.gov

Structural Modification: Synthesizing new generations of quinazolinones with different substitution patterns to find compounds that can effectively inhibit mutant forms of the target protein. researchgate.net For example, a 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one derivative was found to be potent against the T790M/L858R mutant EGFR. researchgate.net

Hit-to-Lead Progression for this compound Analogs

Exploration of Multi-Targeting Approaches for this compound

The complexity of diseases like cancer and Alzheimer's has spurred the development of multi-target drugs, which can modulate several biological targets simultaneously. ekb.egnih.gov This approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing resistance compared to single-target agents. rsc.org The quinazoline scaffold is an ideal framework for designing such multi-functional molecules. ekb.egmdpi.com

Recent research has focused on creating quinazoline hybrids that combine the quinazoline pharmacophore with other active moieties to hit multiple targets. rsc.org Examples of these strategies include:

EGFR/VEGFR Dual Inhibition: Vascular Endothelial Growth Factor Receptor (VEGFR) is another key target in cancer therapy. Quinazoline derivatives have been designed to inhibit both EGFR and VEGFR-2, tackling tumor growth and angiogenesis simultaneously. ekb.egmdpi.com

EGFR/HDAC Dual Inhibition: Histone Deacetylase (HDAC) inhibitors represent another class of anticancer agents. A quinazoline-hydroxamic acid hybrid was developed that showed potent inhibition of both VEGFR-2 and HDAC. rsc.org

Cholinesterase and BACE-1 Inhibition for Alzheimer's Disease: In the context of neurodegenerative diseases, a lead optimization strategy was used to design quinazoline derivatives that act as multi-targeting agents against both human cholinesterases (hChE) and β-secretase (hBACE-1), key enzymes in the pathology of Alzheimer's disease. nih.gov

Table 2: Examples of Multi-Targeting Strategies for Quinazoline Derivatives

| Targets | Disease Area | Example Hybrid/Derivative Class | Reference |

|---|---|---|---|

| EGFR / c-Met | Cancer (NSCLC) | 4-phenoxyquinazolines | nih.gov |

| EGFR / VEGFR | Cancer | Quinazoline-based compounds | ekb.egekb.eg |

| VEGFR-2 / HDAC | Cancer | Quinazoline-hydroxamic acid hybrids | rsc.org |

This table illustrates established multi-targeting approaches using the versatile quinazoline scaffold.

Role of this compound as a Chemical Probe in Biological Systems

Beyond therapeutic applications, potent and selective molecules like this compound can serve as valuable chemical probes. These tools are essential for dissecting complex biological processes and validating new drug targets. frontiersin.org

Studying Kinase Function: By implementing a fluorescent biosensor, researchers have identified quinazolinone analogs that act as allosteric inhibitors of CDK5 kinase. frontiersin.org Unlike traditional ATP-competitive inhibitors, these probes bind to a site other than the active site, providing a unique tool to study the conformational activation of the kinase. frontiersin.org

Visualizing Receptors: Quinazoline derivatives can be conjugated with fluorophores like coumarin (B35378) and fluorescein (B123965) to create fluorescent probes. nih.gov These probes have been successfully used for the sensitive detection of α1-Adrenergic Receptors (α1-ARs) in living cells, allowing for the study of receptor distribution and function with high affinity and low toxicity. nih.gov

Target Identification and Validation: The development of focused libraries of epigenetic compounds has led to the identification of 7-aminoalkoxy-quinazoline derivatives as potent and selective inhibitors of the DNA methyltransferase DNMT1. chemrxiv.org Such compounds can be used as chemical probes to explore the role of specific enzymes in health and disease, helping to validate them as therapeutic targets. chemrxiv.org

Future Prospects and Research Challenges for this compound in Medicinal Chemistry and Chemical Biology

The quinazoline nucleus continues to be a scaffold of immense interest, with significant potential for future discoveries. nih.govtandfonline.com However, several challenges must be addressed to fully realize the therapeutic promise of compounds like this compound.

Future Prospects:

Broadening Therapeutic Areas: While prominent in oncology, research is expanding the application of quinazoline derivatives to other complex diseases, including neurodegenerative disorders, inflammatory conditions, and infectious diseases. mdpi.comijmpr.inmdpi.com

Targeting Epigenetics: Novel quinazoline derivatives are emerging as potent inhibitors of epigenetic targets like DNMTs and histone methyltransferases (e.g., G9a), opening new avenues for cancer and other diseases. chemrxiv.org

Development of Advanced Probes: There is an opportunity to design more sophisticated chemical probes for target validation and to study biological systems with greater precision.

Research Challenges:

Overcoming Evolving Resistance: As new resistance mechanisms to existing therapies emerge, medicinal chemists must continuously design next-generation inhibitors that can circumvent them. bohrium.com

Improving Selectivity: A key challenge is to design inhibitors that are highly selective for their intended target over other related proteins (e.g., other kinases), thereby minimizing off-target effects.

Optimizing Drug-Like Properties: Ensuring that potent compounds also possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles remains a significant hurdle in the drug development process. vichemchemie.com

Innovative Synthetic Methods: There is a continuous need for greener, more efficient, and versatile synthetic routes to generate diverse libraries of quinazoline analogs for screening and optimization. benthamscience.com

Q & A

Q. What are the common synthetic routes for Quinazoline derivative 7, and how do reaction conditions influence yield?